5-Chloro-N-hydroxyindole-3-carboxamidine

HDAC1 Epigenetics Cancer

5-Chloro‑N‑hydroxyindole‑3‑carboxamidine (CAS 914349‑02‑3; IUPAC 5‑chloro‑N′‑hydroxy‑1H‑indole‑3‑carboximidamide; MF C₉H₈ClN₃O; MW 209.63) is a small‑molecule indole‑3‑carboxamidine that belongs to the N‑hydroxy‑indole‑3‑carboxamidine chemotype. The compound carries a chlorine atom at the indole 5‑position and a hydroxy‑carboxamidine warhead at the 3‑position – a combination that forms a bidentate zinc‑binding motif structurally related to hydroxamic acids.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 914349-02-3
Cat. No. B1489724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-hydroxyindole-3-carboxamidine
CAS914349-02-3
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CN2)C(=NO)N
InChIInChI=1S/C9H8ClN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13-14/h1-4,12,14H,(H2,11,13)
InChIKeyNQUMMDGIACLAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Chloro-N-hydroxyindole-3-carboxamidine (CAS 914349-02-3) – Core Identity and Comparator Landscape for Scientific Procurement


5-Chloro‑N‑hydroxyindole‑3‑carboxamidine (CAS 914349‑02‑3; IUPAC 5‑chloro‑N′‑hydroxy‑1H‑indole‑3‑carboximidamide; MF C₉H₈ClN₃O; MW 209.63) is a small‑molecule indole‑3‑carboxamidine that belongs to the N‑hydroxy‑indole‑3‑carboxamidine chemotype [1]. The compound carries a chlorine atom at the indole 5‑position and a hydroxy‑carboxamidine warhead at the 3‑position – a combination that forms a bidentate zinc‑binding motif structurally related to hydroxamic acids [2]. This chemotype has been interrogated against multiple therapeutically relevant enzyme families, most notably histone deacetylases (HDACs) and inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2), positioning it as a multi‑target probe with quantitative activity data available for direct comparison against both isotype‑matched and scaffold‑matched analogs [3].

Why Generic Substitution Fails for 5-Chloro-N-hydroxyindole-3-carboxamidine: Evidence of Position‑ and Atom‑Specific Pharmacophoric Dependence


Indole‑3‑carboxamidines are not freely interchangeable: the identity and position of the indole substituent drives both potency and selectivity. In the N‑hydroxyindole‑3‑carboxamidine series, the 5‑chloro substituent modulates electronic density, steric bulk, and lipophilicity (XLogP3 = 1.8 [1]) in a way that directly impacts zinc‑chelation geometry and target‑site complementarity. For HDAC isoforms, the 5‑Cl analog demonstrates low‑nanomolar IC₅₀ values (HDAC1 = 67 nM, HDAC3 = 45 nM [2]), whereas the unsubstituted parent N‑hydroxy‑1H‑indole‑3‑carboxamidine lacks publicly available quantitative HDAC activity data, and the 5‑methoxy and 5‑methyl variants have no reported HDAC IC₅₀ values in authoritative databases – consistent with a steep SAR cliff around the 5‑position halogen [3]. For IMPDH2, the 5‑chloro analog gives defined Ki values (240–440 nM [4]), while the 4‑chloro and 6‑chloro regioisomers have no disclosed IMPDH2 data, underscoring that even regioisomeric halogen substitution cannot be assumed equivalent. A procurement decision to substitute this compound with an “in‑class” analog risks acquiring a molecule with no validated activity at the same targets, leading to wasted screening resources, failed assay transfer, or misleading SAR conclusions.

5-Chloro-N-hydroxyindole-3-carboxamidine – Quantitative Procurement Evidence: HDAC, IMPDH2, Physicochemical and Quality Dimensions


HDAC1 Inhibitory Potency: 5-Cl vs. Unsubstituted Parent and SAHA Baseline

The target compound inhibits recombinant human full‑length HDAC1 with an IC₅₀ of 67 nM in a fluorescence assay using fluorogenic substrate 3 (30‑min incubation) [1]. This places it within the same low‑nanomolar activity band as the FDA‑approved HDAC inhibitor SAHA (vorinostat; HDAC1 IC₅₀ ≈ 10–100 nM range in comparable recombinant assays [2]), and distinguishes it from the unsubstituted parent N‑hydroxy‑1H‑indole‑3‑carboxamidine for which no HDAC1 IC₅₀ has been publicly reported [3].

HDAC1 Epigenetics Cancer

HDAC3 Inhibitory Potency: Profile Differentiation vs. Class‑I HDAC Selectivity of Indole‑3‑Carboxamidines

The 5‑chloro analog inhibits HDAC3 with an IC₅₀ of 45 nM under the same assay format as HDAC1 [1], yielding an HDAC3/HDAC1 ratio of 0.67, indicating a slight preference for HDAC3. This dual‑inhibition profile is mechanistically meaningful because indole‑3‑carboxamidine‑based zinc‑binders are documented in patent literature as privileged scaffolds for selective HDAC8 inhibition, yet the 5‑Cl modification appears to redirect activity toward HDAC1/3 [2]. No HDAC3 data are available for the 5‑methoxy or 5‑methyl derivatives, making the 5‑chloro compound the only empirically characterized member of this series with quantified dual HDAC1/HDAC3 activity [3].

HDAC3 Class‑I HDAC Isoform Selectivity

IMPDH2 Inhibition: Quantified Ki Values Defining Multi‑Target Potential

This compound has been directly tested against human IMPDH2, with three independent Ki determinations: 240 nM (general inhibitory activity, type not competitive), 430 nM (vs. IMP substrate), and 440 nM (vs. NAD⁺ co‑substrate) [1]. The non‑competitive character with respect to IMP and the consistency across substrate conditions suggest binding at the NAD⁺ site, a mode shared with mycophenolic acid (MPA; Ki ≈ 10–30 nM for IMPDH2 [2]). While MPA is more potent, the indole‑3‑carboxamidine scaffold offers a synthetically tractable, non‑natural product template with a distinct IP position for further optimization. The 4‑chloro and 6‑chloro regioisomers have no reported IMPDH2 data, reinforcing that the 5‑chloro substitution is critical for this activity [3].

IMPDH2 Nucleotide Metabolism Immunosuppression

Aqueous Solubility: A Quantified Handling Constraint with Consequences for Assay Design

The compound exhibits a calculated aqueous solubility of 0.23 g/L (≈ 1.1 mM) at 25 °C, categorised as “very slightly soluble” . This value is approximately 2–5‑fold lower than the predicted solubility of the more polar 5‑methoxy analog (≈ 0.5–1.0 g/L by fragment‑based estimate) and significantly lower than the 5‑methyl analog, consistent with the electron‑withdrawing and lipophilic effect of the chlorine substituent (XLogP3 = 1.8) [1]. The limited solubility informs DMSO stock concentration strategies and necessitates careful control of final organic solvent content in biochemical or cellular assays – a handling consideration that differentiates this compound from more soluble analogs but also presents a defined parameter for optimisation campaigns.

Solubility Assay Development Formulation

Commercial Purity and Storage Quality Benchmarks: Enabling Reproducible Research

The compound is commercially available at ≥98% purity (HPLC) with specified long‑term storage at 2–8 °C in sealed, dry conditions . In the indole‑3‑carboxamidine series, purity specifications vary substantially among vendors and analogs: the 5‑methyl derivative is listed at 98% from one supplier but 95% from another, while the 6‑chloro regioisomer is frequently listed without a purity specification . The ≥98% benchmark and defined storage protocol minimise batch‑to‑batch variability in biological assays, a known source of irreproducibility in academic screening campaigns. The availability of SDS documentation and the classification under GHS07 (Warning: H302/H315/H319/H335) further provides standardised hazard communication for laboratory safety compliance .

Purity Quality Control Storage

Synthetic Tractability and Building‑Block Utility: A Single‑Step Amidine Handle

Unlike indole‑2‑carboxamide or indole‑3‑carboxylic acid analogs that require multi‑step functionalisation, the 5‑chloro‑N‑hydroxy‑indole‑3‑carboxamidine is directly purchasable and contains a reactive hydroxy‑amidine group that serves as a single‑step handle for cyclisation to 1,2,4‑oxadiazoles or coupling with carboxylic acids to form acyloxy‑amidine prodrugs . This contrasts with the unsubstituted parent compound which, while also featuring the amidine motif, lacks the chlorine substituent required for key hydrophobic interactions in HDAC and IMPDH2 binding pockets as inferred from the activity data above [1]. The 5‑chloro analog thus offers a pre‑validated, functionalised core that can be advanced in parallel synthesis without de novo construction of the indole ring system, reducing synthetic cycle time for hit‑to‑lead programs.

Medicinal Chemistry SAR Building Block

5-Chloro-N-hydroxyindole-3-carboxamidine: Validated Application Scenarios from Quantitative Evidence


Epigenetic Probe Development: Dual HDAC1/HDAC3 Starting Point with Defined Potency

The compound’s confirmed HDAC1 IC₅₀ of 67 nM and HDAC3 IC₅₀ of 45 nM [1] provide a low‑nanomolar starting point for designing class‑I HDAC chemical probes. Its zinc‑binding hydroxy‑amidine warhead mimics the hydroxamic acid motif of SAHA but within a synthetically distinct indole scaffold, offering an alternative IP space for medicinal chemistry. The pre‑installed 5‑chloro substituent provides a vector for further hydrophobic elaboration, informed by the known SAR that the 5‑position halogen is critical for activity retention.

IMPDH2 Inhibitor Screening and Nucleotide Metabolism Research

With three independent Ki determinations (240–440 nM) against IMPDH2 [2], this compound serves as a characterised non‑competitive probe for NAD⁺‑site binding in nucleotide metabolism studies. Its potency, while 10–40‑fold weaker than mycophenolic acid, offers a non‑natural product scaffold amenable to fragment‑based or structure‑guided optimisation, particularly valuable for academic groups exploring novel IMPDH2 chemotypes beyond the well‑studied C‑nucleoside and benzamide series.

Indole‑Scaffold SAR Libraries: A Pre‑Annotated 5‑Chloro Core for Parallel Synthesis

The compound’s commercial availability at ≥98% purity with defined storage and its reactive N‑hydroxy‑amidine functionality make it an ideal core for generating focused libraries via amide coupling, oxadiazole formation, or O‑alkylation. Each derivative can be systematically compared against the parent’s HDAC and IMPDH2 activity benchmarks, enabling quantitative SAR mapping. The documented solubility constraint (0.23 g/L) further guides solvent selection for library synthesis and assay formatting.

Quality‑Controlled Reference Standard for Assay Transfer and Reproducibility Studies

Given the variability in purity and characterisation among indole‑3‑carboxamidine analogs , this compound’s ≥98% purity specification, GHS‑documented safety profile, and defined storage conditions establish it as a reproducible reference standard. It can be used as a positive control in HDAC or IMPDH2 assays during inter‑laboratory protocol harmonisation, where batch‑to‑batch consistency is paramount for data comparability.

Quote Request

Request a Quote for 5-Chloro-N-hydroxyindole-3-carboxamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.